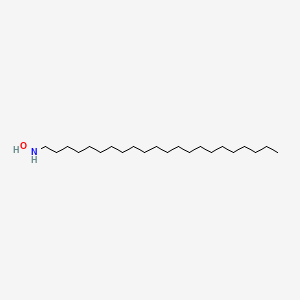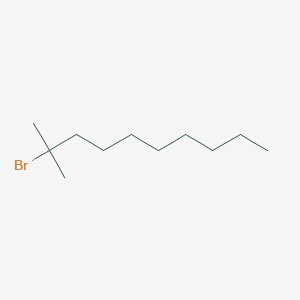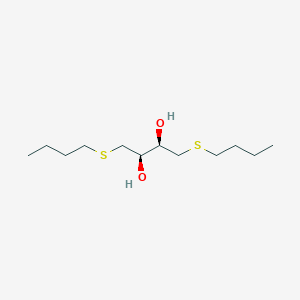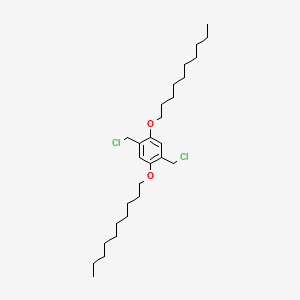
1,4-Bis(chloromethyl)-2,5-bis(decyloxy)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4-Bis(chloromethyl)-2,5-bis(decyloxy)benzene is an organic compound with the molecular formula C26H46Cl2O2 It is a derivative of benzene, where two hydrogen atoms are replaced by chloromethyl groups and two hydrogen atoms are replaced by decyloxy groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis(chloromethyl)-2,5-bis(decyloxy)benzene typically involves the chloromethylation of 1,4-bis(decyloxy)benzene. The reaction is carried out using formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction conditions include maintaining a temperature of around 0-5°C to control the reaction rate and prevent side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound follows a similar synthetic route but with optimized conditions for large-scale production. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction mixture is continuously monitored and adjusted to maintain optimal conditions.
化学反応の分析
Types of Reactions
1,4-Bis(chloromethyl)-2,5-bis(decyloxy)benzene undergoes several types of chemical reactions, including:
Substitution Reactions: The chloromethyl groups can be substituted with various nucleophiles such as amines, thiols, and alcohols.
Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The chloromethyl groups can be reduced to methyl groups using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction Reactions: Lithium aluminum hydride or sodium borohydride are commonly used in anhydrous ether or tetrahydrofuran (THF).
Major Products Formed
Substitution Reactions: Products include substituted benzene derivatives with various functional groups.
Oxidation Reactions: Products include aldehydes and carboxylic acids.
Reduction Reactions: Products include methyl-substituted benzene derivatives.
科学的研究の応用
1,4-Bis(chloromethyl)-2,5-bis(decyloxy)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals and therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials with specific properties, such as high thermal stability and resistance to chemical degradation.
作用機序
The mechanism of action of 1,4-Bis(chloromethyl)-2,5-bis(decyloxy)benzene involves its ability to undergo various chemical reactions that modify its structure and properties. The chloromethyl groups are reactive sites that can participate in nucleophilic substitution reactions, leading to the formation of new compounds with different functionalities. The decyloxy groups provide hydrophobic characteristics, making the compound suitable for applications in non-polar environments.
類似化合物との比較
Similar Compounds
1,4-Bis(chloromethyl)benzene: Lacks the decyloxy groups, making it less hydrophobic.
1,4-Bis(decyloxy)benzene: Lacks the chloromethyl groups, making it less reactive in substitution reactions.
1,4-Dichlorobenzene: Lacks both the decyloxy and chloromethyl groups, making it less versatile in chemical reactions.
Uniqueness
1,4-Bis(chloromethyl)-2,5-bis(decyloxy)benzene is unique due to the presence of both chloromethyl and decyloxy groups. This combination provides a balance of reactivity and hydrophobicity, making it suitable for a wide range of applications in chemistry, biology, medicine, and industry.
特性
CAS番号 |
215612-40-1 |
|---|---|
分子式 |
C28H48Cl2O2 |
分子量 |
487.6 g/mol |
IUPAC名 |
1,4-bis(chloromethyl)-2,5-didecoxybenzene |
InChI |
InChI=1S/C28H48Cl2O2/c1-3-5-7-9-11-13-15-17-19-31-27-21-26(24-30)28(22-25(27)23-29)32-20-18-16-14-12-10-8-6-4-2/h21-22H,3-20,23-24H2,1-2H3 |
InChIキー |
RRXWHADDIBEUBL-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCOC1=CC(=C(C=C1CCl)OCCCCCCCCCC)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{4-[Bis(4-methylphenyl)amino]phenyl}ethyl prop-2-enoate](/img/structure/B14247201.png)
![2-[(Dimethylamino)methylidene]-4,4,4-trifluoro-1-phenylbutane-1,3-dione](/img/structure/B14247218.png)
![Benzoic acid, 4-[[[(2-naphthalenylamino)acetyl]hydrazono]methyl]-](/img/structure/B14247230.png)
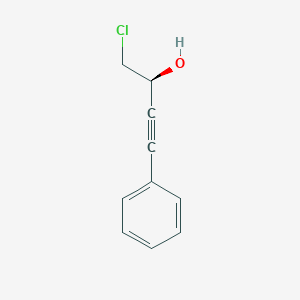
![Acetic acid;[2-(2,4-difluorophenyl)oxiran-2-yl]methanol](/img/structure/B14247236.png)
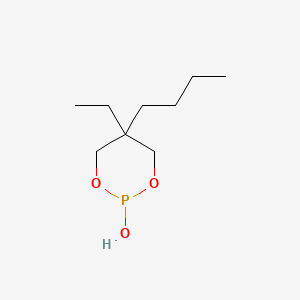

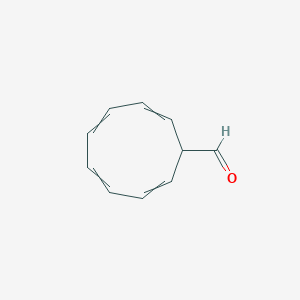
![1-{[2-Nitro-1-(pentylsulfanyl)ethenyl]sulfanyl}pentane](/img/structure/B14247259.png)
![Phosphonic acid, [1-(benzoyloxy)ethenyl]-, dimethyl ester](/img/structure/B14247267.png)
![2'-Deoxy-5-{4-[3-(trifluoromethyl)-3H-diaziren-3-yl]phenyl}uridine](/img/structure/B14247274.png)
